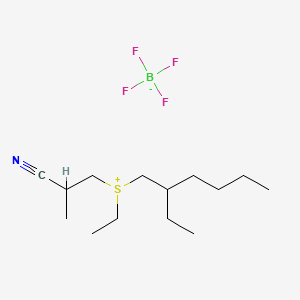
(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) is a chemical compound with the molecular formula C14H28BF4NS. It is known for its unique structure and properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) typically involves the reaction of (2-cyanopropyl)ethyl(2-ethylhexyl)sulphonium with tetrafluoroboric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives .
Scientific Research Applications
(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on different biological systems.
Medicine: Research may explore its potential therapeutic applications and effects on human health.
Industry: It can be used in industrial processes, such as the production of other chemicals and materials
Mechanism of Action
The mechanism of action of (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways may vary, but they often involve key enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) include:
- (2-Cyanopropyl)ethyl(2-ethylhexyl)sulfonium chloride
- (2-Cyanopropyl)ethyl(2-ethylhexyl)sulfonium bromide
- (2-Cyanopropyl)ethyl(2-ethylhexyl)sulfonium iodide .
Uniqueness
What sets (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) apart from these similar compounds is its unique tetrafluoroborate anion, which can influence its reactivity and properties. This uniqueness makes it a valuable compound for specific applications and research studies .
Properties
CAS No. |
57875-98-6 |
|---|---|
Molecular Formula |
C14H28NS.BF4 C14H28BF4NS |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-cyanopropyl-ethyl-(2-ethylhexyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C14H28NS.BF4/c1-5-8-9-14(6-2)12-16(7-3)11-13(4)10-15;2-1(3,4)5/h13-14H,5-9,11-12H2,1-4H3;/q+1;-1 |
InChI Key |
LTIKVLQFZILOMW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCC(CC)C[S+](CC)CC(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


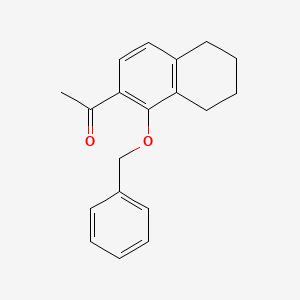
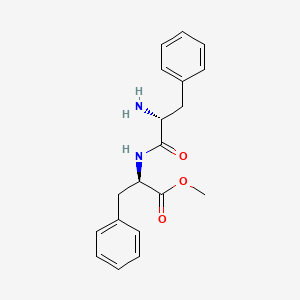

![2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12835699.png)
![(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12835707.png)
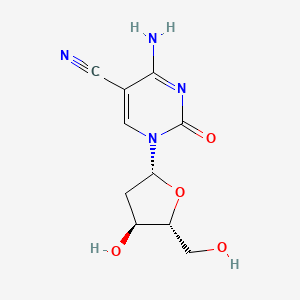

![N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid](/img/structure/B12835736.png)
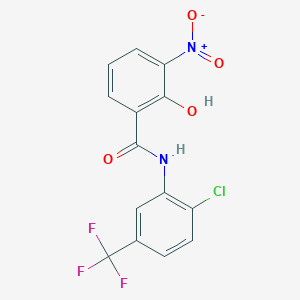
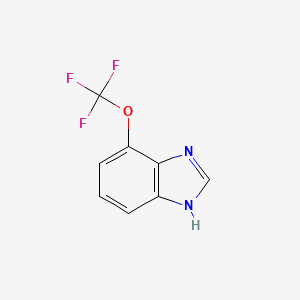
![2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide](/img/structure/B12835759.png)
![Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole](/img/structure/B12835766.png)

![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)
